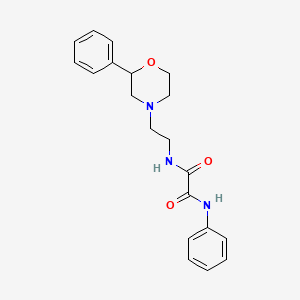

N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-phenyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(20(25)22-17-9-5-2-6-10-17)21-11-12-23-13-14-26-18(15-23)16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLCECKRRDETSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves the reaction of phenyl isocyanate with 2-(2-phenylmorpholino)ethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenyl and morpholino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxalamide derivatives, while substitution reactions can produce a wide range of substituted oxalamides.

Scientific Research Applications

N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a broad range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide with analogous compounds:

*Molecular weights are estimated based on structural formulas.

Key Findings from Comparative Studies

- Thermal Stability: The phenylmorpholino group in the target compound likely provides moderate thermal stability compared to branched alkyl analogs (e.g., isopropyl or sec-butyl oxalamides), which exhibit lower stability due to steric hindrance . However, it may underperform compared to bis(PhAlaOH)benzyl, which leverages hydrogen bonding between amino alcohol moieties for enhanced stability . S336, a flavoring agent, demonstrates high stability under food-processing conditions, attributed to its methoxy and pyridine groups .

- Solubility and Gelation: Morpholine-containing oxalamides are predicted to have lower solubility in fatty acid esters (FAEs) compared to bis(PhAlaOH)benzyl, which forms stable gels in FAEs via van der Waals interactions and hydrogen bonding . The target compound’s bulky morpholino group may hinder gelation in nonpolar solvents, unlike linear amino alcohol-based oxalamides .

- S336’s pyridine moiety enables interaction with taste receptors (hTAS1R1/hTAS1R3), a feature absent in morpholine-containing analogs .

Regulatory Status :

- While S336 has regulatory approval as a flavoring agent (FEMA 4233) , the target compound’s safety profile remains unstudied. Its structural complexity may necessitate additional toxicological evaluations.

Biological Activity

N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxalamide functional group, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 342.45 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O2 |

| Molecular Weight | 342.45 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects . It appears to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

The proposed mechanism of action for this compound includes:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G1/S checkpoint.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

- Answer: The synthesis typically involves a multi-step process:

- Step 1: Preparation of intermediates like phenylmorpholinoethylamine via nucleophilic substitution or coupling reactions.

- Step 2: Oxalamide bond formation using carbodiimide coupling agents (e.g., DCC) with oxalyl chloride or activated esters .

- Optimization: Use polar aprotic solvents (e.g., DMF) under inert atmospheres, controlled temperatures (0–25°C), and catalysts like triethylamine to minimize side reactions. Purity is enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Answer:

- NMR Spectroscopy: Confirms connectivity of phenyl, morpholino, and oxalamide moieties (e.g., ¹H/¹³C NMR for aromatic protons and amine environments) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- IR Spectroscopy: Identifies amide C=O stretches (~1650–1700 cm⁻¹) and morpholino C-O-C bonds (~1100 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?

- Answer:

- Solubility: Typically soluble in DMSO or DMF; aqueous solubility is pH-dependent due to the morpholino group’s basicity. Pre-formulation studies using co-solvents (e.g., PEG 400) are recommended .

- Stability: Hydrolytically stable at neutral pH but degrades under strong acidic/basic conditions. Storage at −20°C in anhydrous solvents is advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the phenylmorpholino group in bioactivity?

- Answer:

- Analog Synthesis: Replace phenylmorpholino with other heterocycles (e.g., piperazine, thiomorpholine) to assess steric/electronic effects .

- Biological Assays: Test analogs in target-specific assays (e.g., kinase inhibition). Compare IC₅₀ values and binding kinetics via surface plasmon resonance (SPR) .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to map interactions between the morpholino group and active sites .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

- Answer:

- Standardized Protocols: Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .

- Orthogonal Validation: Confirm activity via independent methods (e.g., Western blotting alongside enzymatic assays) .

- Meta-Analysis: Compare data across studies while controlling for variables like solvent purity (>99%) and cell line authenticity .

Q. How does the compound’s pharmacokinetic profile (e.g., metabolic stability, membrane permeability) influence in vivo efficacy?

- Answer:

- Metabolic Stability: Assess using liver microsomes or hepatocytes; modifications like fluorination (e.g., para-F on phenyl) can reduce CYP450-mediated degradation .

- Permeability: Evaluate via Caco-2 cell monolayers or PAMPA. LogP values ~2.5–3.5 (calculated via ChemAxon) suggest moderate blood-brain barrier penetration .

- In Vivo PK/PD: Correlate plasma half-life (t₁/₂) from rodent studies with efficacy in disease models (e.g., xenografts) .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

- Answer:

- Pitfalls: Low yields due to poor mixing in batch reactors; side reactions during amide coupling.

- Solutions: Transition to continuous flow systems for better heat/mass transfer . Use high-fidelity catalysts (e.g., HATU over DCC) for cleaner reactions .

Q. Which computational tools are best suited for predicting off-target interactions?

- Answer:

- Ligand-Based: Similarity ensemble approach (SEA) to predict GPCR or ion channel binding .

- Structure-Based: Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding pocket flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.